molecular formula C10H7F3O2 B7859548 3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid

3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid

Cat. No.: B7859548
M. Wt: 216.16 g/mol
InChI Key: ANRMAUMHJREENI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid, also known as trans -4-(trifluoromethyl)cinnamic acid, is an organic compound with the molecular formula C 10 H 7 F 3 O 2 and a molecular weight of 216.16 g/mol . Its CAS registry number is 16642-92-5 . The compound is characterized by a prop-2-enoic acid (acrylic acid) chain linked to a 4-(trifluoromethyl)phenyl ring, a structure confirmed by crystallographic data . In its solid state, the crystal structure is triclinic and features inversion dimers linked by pairs of O-H···O hydrogen bonds, which contribute to the stability of the crystal packing . This compound belongs to the class of cinnamic acid derivatives. The presence of the strong electron-withdrawing trifluoromethyl group on the phenyl ring significantly influences the compound's electronic properties and can enhance its metabolic stability, making it a valuable scaffold in medicinal chemistry and drug discovery . Researchers utilize this chemical as a key building block for the synthesis of more complex molecules, including chalcones, which are Michael acceptors known to possess strong antiproliferative effects in various cancer cell lines . It serves as a versatile precursor in organic synthesis for the development of novel compounds with potential pharmacological activities. This product is designated For Research Use Only and is not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3O2/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANRMAUMHJREENI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=CC(=O)O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901248274
Record name 3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2062-26-2
Record name 3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2062-26-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[4-(Trifluoromethyl)phenyl]-2-propenoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901248274
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Reaction Mechanism

  • Base Activation : A base (e.g., pyridine or piperidine) deprotonates malonic acid, forming a nucleophilic enolate.

  • Aldol Addition : The enolate attacks the carbonyl carbon of 4-(trifluoromethyl)benzaldehyde, forming a β-hydroxy intermediate.

  • Dehydration : The intermediate undergoes dehydration to yield the α,β-unsaturated acid.

Experimental Protocol

  • Reagents :

    • 4-(Trifluoromethyl)benzaldehyde (1.0 equiv)

    • Malonic acid (1.2 equiv)

    • Pyridine (catalytic, 0.1 equiv)

    • Ethanol (solvent)

  • Conditions :

    • Reflux at 80°C for 6–8 hours.

    • Acidification with HCl to precipitate the product.

  • Yield : 70–75% after recrystallization from ethanol.

Optimization Insights

  • Solvent Selection : Ethanol balances solubility and reaction efficiency. Polar aprotic solvents like dimethylformamide (DMF) enhance reaction rates but complicate purification.

  • Base Choice : Piperidine increases dehydration efficiency compared to pyridine, improving yields to 80%.

Perkin Reaction

The Perkin reaction offers an alternative route, particularly for substrates sensitive to strong bases. This method employs acetic anhydride and a mild base to facilitate condensation.

Reaction Parameters

  • Reagents :

    • 4-(Trifluoromethyl)benzaldehyde (1.0 equiv)

    • Acetic anhydride (2.0 equiv)

    • Sodium acetate (1.5 equiv)

  • Conditions :

    • Heating at 150°C for 4–5 hours.

    • Hydrolysis of the intermediate ester with aqueous NaOH.

  • Yield : 60–65% after acidification.

Comparative Analysis

ParameterKnoevenagelPerkin
Reaction Time 6–8 hours4–5 hours
Yield 70–75%60–65%
Base Strength StrongMild
Byproducts MinimalEster intermediates

The Knoevenagel method is superior in yield and simplicity, while the Perkin reaction avoids strong bases, making it suitable for acid-sensitive substrates.

Catalytic Dehydrogenation

Catalytic dehydrogenation of 3-[4-(trifluoromethyl)phenyl]propanoic acid provides a pathway to the α,β-unsaturated derivative. This method is less common but valuable for industrial scalability.

Process Overview

  • Catalyst : Palladium on carbon (Pd/C, 5 wt%).

  • Conditions :

    • 200°C under hydrogen atmosphere.

    • Reaction time: 3–4 hours.

  • Yield : 50–55%.

Limitations

  • Requires high temperatures, increasing energy costs.

  • Over-hydrogenation risks necessitate precise control.

Industrial-Scale Synthesis

Industrial production emphasizes cost efficiency and reproducibility. Continuous flow reactors and solvent recycling are critical innovations.

Case Study: Pilot-Scale Knoevenagel Process

  • Reactor Type : Tubular flow reactor.

  • Throughput : 10 kg/hr of 4-(trifluoromethyl)benzaldehyde.

  • Yield : 78% with 99% purity after recrystallization.

Economic Considerations

FactorImpact
Solvent Recovery Reduces costs by 30%
Catalyst Reuse Pd/C reused for 5 cycles without loss

Emerging Methodologies

Microwave-Assisted Synthesis

  • Conditions : 100°C, 30 minutes.

  • Yield : 85% with reduced side products.

Biocatalytic Routes

  • Enzyme : Lipase B from Candida antarctica.

  • Yield : 40–45% under mild conditions (pH 7, 30°C) .

Chemical Reactions Analysis

Types of Reactions

3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

  • Chemical Formula : C10H7F3O2
  • Molecular Weight : 216.159 g/mol
  • CAS Number : 16642-92-5
  • IUPAC Name : trans-4-(Trifluoromethyl)cinnamic acid

The compound features a trifluoromethyl group, which enhances its biological activity and stability. The presence of this group often leads to increased lipophilicity, making it suitable for various pharmacological applications.

Medicinal Chemistry

Anticonvulsant Activity : Recent studies have highlighted the anticonvulsant properties of compounds related to 3-[4-(trifluoromethyl)phenyl]prop-2-enoic acid. For instance, derivatives of this compound have shown efficacy in models of drug-resistant epilepsy and other seizure disorders. The mechanism involves modulation of neurotransmitter systems and ion channels, which are critical in seizure activity .

Anti-inflammatory Properties : The compound has been investigated for its anti-inflammatory effects. In animal models, it demonstrated significant reduction in carrageenan-induced paw edema, indicating potential use in treating inflammatory conditions .

Analgesic Effects : Studies indicate that derivatives of this compound exhibit analgesic properties across various pain models, including formalin-induced pain and neuropathic pain models .

Organic Synthesis

This compound serves as an important intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique trifluoromethyl group allows for diverse chemical transformations, making it a valuable building block in organic synthesis .

Data Table: Biological Activities of Derivatives

CompoundActivity TypeModel UsedED50 (mg/kg)Reference
Compound 14AnticonvulsantMES Model49.6
Compound 14Anti-inflammatoryCarrageenan ModelSignificant reduction observed
Compound 14AnalgesicFormalin-induced painPhase I ED50: 85.1; Phase II ED50: 56.1

Case Study 1: Anticonvulsant Efficacy

In a study published in MDPI, researchers synthesized several analogs of this compound to evaluate their anticonvulsant properties. Among these, one compound demonstrated robust activity with an ED50 value indicating effective seizure control in both acute and chronic models .

Case Study 2: Anti-inflammatory Effects

A detailed investigation into the anti-inflammatory effects of this compound was conducted using a carrageenan-induced paw edema model. Results showed that pretreatment with the compound significantly reduced edema formation over time, confirming its potential therapeutic application in inflammatory diseases .

Mechanism of Action

The mechanism of action of 3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. It can inhibit enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, molecular formulas, molecular weights, and applications:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid -CF₃ (para) C₁₀H₇F₃O₂ 216.12 Hydrogen-bonded dimers ; potential pharmaceutical intermediate.
(E)-3-[3-(Trifluoromethyl)phenyl]prop-2-enoic acid -CF₃ (meta) C₁₀H₇F₃O₂ 216.12 Meta-substitution alters electronic properties; used in organic synthesis.
3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid -Cl (para), -CF₃ (ortho), saturated backbone C₁₀H₈ClF₃O₂ 252.62 Higher molecular weight; chloro substitution enhances lipophilicity.
3-(2-Trifluoromethylphenyl)propionic acid -CF₃ (ortho), saturated backbone C₁₀H₉F₃O₂ 218.17 Ortho-substitution sterically hinders rotation; industrial applications.
(2E)-3-[2-Methyl-4-(trifluoromethyl)phenyl]prop-2-enoic acid -CH₃ (ortho), -CF₃ (para) C₁₁H₉F₃O₂ 230.19 Methyl group increases steric bulk; used in medicinal chemistry.
3-Chloro-4-(trifluoromethyl)cinnamic acid -Cl (meta), -CF₃ (para) C₁₀H₆ClF₃O₂ 250.60 Pharmaceutical intermediate; dual electron-withdrawing groups enhance reactivity.
3-(4-Acetoxyphenyl)propenoic acid -OAc (para) C₁₁H₁₀O₄ 206.19 Acetoxy group improves solubility; used in polymer chemistry.

Key Comparisons

Substituent Position and Electronic Effects
  • Para vs. Meta -CF₃ : The para-substituted compound exhibits stronger conjugation with the carboxylic acid group, increasing acidity compared to the meta isomer .
  • Chloro Substitution : The addition of -Cl in 3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid raises molecular weight and lipophilicity, making it suitable for hydrophobic environments .
Backbone Saturation
  • Saturated (Propionic Acid) vs. Unsaturated (Propenoic Acid): Saturated analogs (e.g., 3-[4-Chloro-2-(trifluoromethyl)phenyl]propionic acid) lack the conjugated double bond, reducing reactivity in Michael addition reactions compared to α,β-unsaturated analogs .
Hydrogen Bonding and Crystal Packing
  • The parent compound forms O–H⋯O hydrogen-bonded dimers, a feature shared with other carboxylic acids. Substituents like -OAc in 3-(4-Acetoxyphenyl)propenoic acid introduce additional hydrogen-bond acceptors, altering crystallization behavior .

Biological Activity

3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid, commonly referred to as a trifluoromethyl-substituted phenyl compound, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores the compound's biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C10H7F3O2
  • InChI Key : ANRMAUMHJREENI-ZZXKWVIFSA-M

This structure features a trifluoromethyl group attached to a phenyl ring, which enhances its lipophilicity and alters its reactivity, making it an interesting candidate for various biological applications.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and proteins. The compound has been shown to:

  • Inhibit Cyclooxygenase Enzymes : It modulates the activity of cyclooxygenase (COX) enzymes, particularly COX-2, which is involved in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators such as prostaglandins.
  • Influence Cell Signaling Pathways : The compound can inhibit the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a transcription factor that plays a crucial role in immune responses. This inhibition can lead to reduced inflammation and altered cellular responses.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. In vitro studies have demonstrated its ability to reduce inflammatory markers in various cell lines. For instance:

  • Cell Line Studies : The compound was tested on human cell lines, showing a dose-dependent reduction in inflammatory cytokines such as TNF-alpha and IL-6.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. In vitro assays revealed that it possesses moderate activity against several bacterial strains, including:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus25 µM
Escherichia coli30 µM

This suggests potential applications in treating infections caused by resistant bacterial strains .

Case Studies

  • Cyclooxygenase Inhibition : A study demonstrated that compounds with trifluoromethyl substitutions significantly inhibited COX-2 activity compared to their non-fluorinated counterparts. The study highlighted that the presence of the trifluoromethyl group enhances binding affinity to the active site of COX enzymes .
  • Cell Viability Assays : In a study assessing cytotoxicity against cancer cell lines (MCF-7 breast cancer cells), this compound exhibited an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent .

Q & A

Q. What are the recommended synthetic routes for 3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid, and how can purity be optimized?

A common method involves Knoevenagel condensation between 4-(trifluoromethyl)benzaldehyde and malonic acid, using pyridine or piperidine as a catalyst. Post-synthesis, recrystallization in ethanol/water mixtures (e.g., 70:30 v/v) improves purity (>98% by HPLC). Monitor reaction progress via thin-layer chromatography (TLC, Rf ~0.5 in ethyl acetate/hexane 1:3). Purification via column chromatography (silica gel, gradient elution with hexane:ethyl acetate) removes unreacted aldehyde .

Q. What analytical techniques are critical for characterizing this compound, and what key parameters should be reported?

Essential techniques include:

  • NMR spectroscopy : 1H^1H NMR (δ 6.3–7.8 ppm for aromatic and α,β-unsaturated protons), 19F^{19}F NMR (δ -62 to -64 ppm for CF3_3), and 13C^{13}C NMR (δ 165–170 ppm for carboxylic acid carbonyl).
  • Mass spectrometry : ESI-MS (m/z 230.05 [M-H]^-) confirms molecular weight.
  • Melting point : Report range (e.g., 204–206°C) with differential scanning calorimetry (DSC) validation .

Q. How should crystallization conditions be optimized for X-ray diffraction studies?

Use slow evaporation in a 1:1 dichloromethane/methanol mixture at 4°C to obtain single crystals. Monitor crystal growth under polarized light. For structure refinement, employ SHELXL-2018 with anisotropic displacement parameters and hydrogen bonding constraints. Validate hydrogen-bonding motifs (e.g., carboxylic acid dimerization) using Mercury 4.3 software .

Advanced Research Questions

Q. How can discrepancies between computational modeling and experimental crystallographic data be resolved?

Discrepancies in bond lengths or angles often arise from neglecting weak intermolecular interactions (e.g., C–H···F or π-stacking). Re-optimize density functional theory (DFT) models (B3LYP/6-311++G(d,p)) with periodic boundary conditions to account for crystal packing. Compare Hirshfeld surfaces (CrystalExplorer 21.5) to identify overlooked interactions .

Q. What strategies mitigate competing side reactions during functionalization of the α,β-unsaturated system?

To suppress Michael addition or decarboxylation:

  • Use low temperatures (0–5°C) and anhydrous solvents (e.g., THF).
  • Employ bulky bases (e.g., LDA) for regioselective enolate formation.
  • Monitor reaction kinetics via in-situ IR spectroscopy (C=O stretch at 1680–1700 cm1^{-1}) .

Q. How do substituent effects on the phenyl ring influence hydrogen-bonding networks in cocrystals?

The trifluoromethyl group enhances electronegativity, favoring C–F···H–O interactions over classical O–H···O dimers. Graph set analysis (Etter’s rules) in Mercury software reveals motifs like R22(8)R_2^2(8) for carboxylic dimers and C(4)C(4) chains for C–F···H–C contacts. Compare with non-fluorinated analogs to isolate CF3_3-specific contributions .

Q. What computational methods predict biological activity, and how reliable are they for this compound?

Perform molecular docking (AutoDock Vina) against COX-2 or PPAR-γ targets using the crystal structure’s conformation. Validate with MD simulations (AMBER 22) over 100 ns to assess binding stability. Cross-check with in vitro assays (IC50_{50}) to address false positives from rigid docking .

Q. How can impurities from synthetic intermediates be quantified and controlled?

Identify common impurities (e.g., 3-[4-(trifluoromethyl)phenyl]propanoic acid) via LC-MS/MS (MRM transitions m/z 232→187). Use orthogonal HPLC methods (C18 column, 0.1% TFA in acetonitrile/water) with UV detection at 254 nm. Establish a threshold of <0.15% for regulatory compliance .

Data Contradiction & Validation

Q. How should conflicting spectroscopic data from different labs be reconciled?

Systematic differences in NMR chemical shifts may arise from solvent deuteration levels (CDCl3 _3 vs. DMSO-d6_6) or pH variations. Cross-calibrate using a certified reference standard (e.g., NIST SRM 84b) and report solvent/temperature conditions explicitly. For mass spectrometry, compare with high-resolution data (HRMS, ±2 ppm tolerance) .

Q. What validation criteria ensure reproducibility in crystallographic studies?

Adhere to IUCr guidelines:

  • R-factor <5%, wR2 _2 <12%.
  • Complete H-atom placement (riding model or difference map).
  • Deposition of CIF files in the Cambridge Structural Database (CSD code validation). Cross-validate hydrogen bonds with geometric parameters (D–H···A angle >120°, distance <3.2 Å) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid
Reactant of Route 2
Reactant of Route 2
3-[4-(Trifluoromethyl)phenyl]prop-2-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.